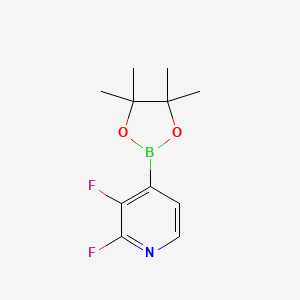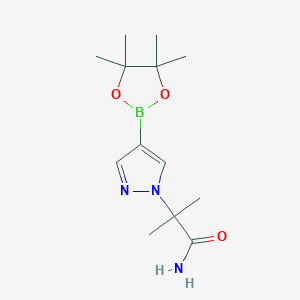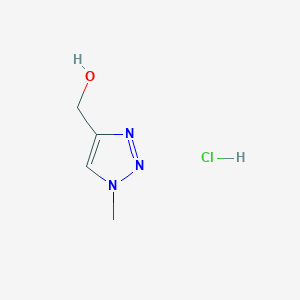
7-メチル-1H-インドール-4-カルボン酸メチル
概要
説明
Methyl 7-methyl-1H-indole-4-carboxylate: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses vinyl Grignard reagents reacting with nitroarenes to form indoles.
Industrial Production Methods: Large-scale production often involves optimized versions of these methods, ensuring high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives.
Reduction: Reduction reactions can reduce the indole ring or its substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and various nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: Methyl 7-methyl-1H-indole-4-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases. Industry: Used in the production of dyes, perfumes, and other fine chemicals.
作用機序
Target of Action
Methyl 7-methyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 7-methyl-1H-indole-4-carboxylate may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular levels, which can manifest as therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 7-methyl-1H-indole-4-carboxylate may affect multiple biochemical pathways.
Result of Action
It is known that indole derivatives can have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A . Therefore, it is possible that Methyl 7-methyl-1H-indole-4-carboxylate may have similar effects.
Action Environment
The action of Methyl 7-methyl-1H-indole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere . Additionally, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action, efficacy, and stability may be affected by its physical and chemical environment.
類似化合物との比較
1H-Indole-4-carboxylic acid
1-methyl-1H-indole-7-carboxylic acid
7-methyl-1H-indole-3-carboxylate
Uniqueness: Methyl 7-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity compared to other indole derivatives.
特性
IUPAC Name |
methyl 7-methyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRNSNZWAQOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)

![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)

![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)

![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)
